2-(5-Methyl-2-thienyl)ethanamine Hydrochloride
CAS No.: 1215839-34-1
Cat. No.: VC0088142
Molecular Formula: C7H12ClNS
Molecular Weight: 177.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215839-34-1 |
|---|---|
| Molecular Formula | C7H12ClNS |
| Molecular Weight | 177.69 |
| IUPAC Name | 2-(5-methylthiophen-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H11NS.ClH/c1-6-2-3-7(9-6)4-5-8;/h2-3H,4-5,8H2,1H3;1H |
| Standard InChI Key | ULIDFIAXTOACEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)CCN.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride consists of a five-membered thiophene ring with a methyl group at the 5-position and an ethanamine chain attached at the 2-position, forming the hydrochloride salt. The compound's IUPAC name is 2-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride. The thiophene ring is a sulfur-containing aromatic heterocycle that contributes to the compound's unique reactivity profile and potential biological interactions.
The molecular formula is C7H12ClNS with a molecular weight of 177.69 g/mol. The structural arrangement creates a compound with both aromatic character (from the thiophene ring) and basic properties (from the amine group). The presence of the hydrochloride group significantly affects the compound's solubility and stability characteristics.
Physical and Chemical Properties
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride typically appears as a white to off-white solid at room temperature. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it more suitable for aqueous applications in research settings. The salt formation also contributes to improved stability during storage.
Table 1. Key Physical and Chemical Properties of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 177.69 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in water, methanol, and ethanol |
| Melting Point | Not definitively established in literature |
| LogP (estimated) | Moderately lipophilic due to thiophene ring |
| pKa (estimated) | Approximately 8-9 for the amine group |
| Stability | Relatively stable as hydrochloride salt |
The thiophene ring in the compound contributes to its aromaticity and potential for π-π interactions, while the primary amine group creates possibilities for hydrogen bonding and nucleophilic reactions. The methyl group at the 5-position of the thiophene affects the electron density distribution across the ring system.
Analytical Characterization
Analytical characterization of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride typically employs multiple complementary techniques. While specific spectroscopic data for this compound is limited in the available literature, standard characterization would likely include:
-
NMR Spectroscopy: Proton and carbon NMR would show characteristic signals for the thiophene ring protons, methyl group, ethylene chain, and amine protons.
-
Mass Spectrometry: Expected to show a molecular ion peak corresponding to the free base (M-HCl) and fragmentation patterns typical of thiophene derivatives.
-
Infrared Spectroscopy: Would display characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), and thiophene ring vibrations.
-
HPLC: Used to assess purity and retention characteristics.
Synthesis and Chemical Reactions
Chemical Reactivity
The reactivity of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride is primarily determined by two functional groups: the thiophene ring and the primary amine. The compound can participate in various chemical transformations:
-
Amine-centered reactions:
-
Acylation with acid chlorides or anhydrides
-
Reductive amination with aldehydes or ketones
-
Alkylation to form secondary or tertiary amines
-
Formation of amides, imines, or Schiff bases
-
-
Thiophene-centered reactions:
-
Electrophilic aromatic substitution (though less reactive than benzene)
-
Lithiation at available positions
-
Oxidation of the sulfur atom to form sulfoxides or sulfones
-
Diels-Alder reactions under forcing conditions
-
The methyl group at the 5-position of the thiophene affects the electron density distribution, potentially influencing reaction rates and selectivity in electrophilic substitutions.
Research Applications
Pharmaceutical Research
Compounds containing thiophene rings have established precedence in pharmaceutical research due to their unique electronic properties and potential biological activities. The thiophene moiety is found in numerous bioactive compounds and approved drugs, serving as a bioisosteric replacement for benzene in many medicinal chemistry applications.
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride may have potential applications in drug discovery programs, particularly as:
-
A building block for more complex pharmaceutical candidates
-
A structural analog for structure-activity relationship studies
-
A pharmacophore element in compounds targeting various receptor systems
The presence of both the thiophene ring and ethanamine group suggests multiple potential areas of investigation, as both structural elements appear in various pharmaceuticals and biologically active compounds.
Chemical Research
Beyond pharmaceutical applications, 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride may serve as:
-
An intermediate in organic synthesis
-
A ligand in coordination chemistry
-
A component in material science applications
-
A reagent in the preparation of specialized thiophene-containing polymers
The compound's dual functionality (aromatic heterocycle and amine) makes it versatile for various chemical transformations and applications in research settings.
Comparative Analysis
Related Compounds
Several structurally related compounds can provide context for understanding the properties and potential applications of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride. These include other thiophene derivatives and compounds with similar functional group arrangements.
Table 2. Comparison with Related Compounds
The comparison with these related compounds highlights how subtle structural changes can significantly impact physical properties, chemical reactivity, and potential biological activities. The methyl substitution at the 5-position of the thiophene ring in 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride, for instance, affects the electron density distribution across the ring system, potentially altering its interactions with biological targets.
Structure-Activity Considerations
When examining structure-activity relationships, several features of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride merit consideration:
-
The thiophene ring can function as a bioisosteric replacement for phenyl groups in bioactive molecules
-
The primary amine offers a site for hydrogen bonding with receptor sites
-
The ethylene linker provides conformational flexibility
-
The methyl substituent adds lipophilicity and may influence binding orientations
These structural features collectively determine the compound's potential interactions with biological systems, though specific activity profiles would require dedicated bioassay data.
Biological Activity
Research Considerations
For researchers investigating the biological properties of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride, several methodological approaches might be considered:
-
Receptor binding assays to determine affinity for neurotransmitter receptors
-
Functional assays to assess agonist/antagonist activity
-
Cellular uptake studies to evaluate membrane permeability
-
Metabolic stability studies to understand biotransformation
These approaches would help characterize the compound's biological profile and potential applications in pharmacological research.
Future Research Directions
Unexplored Applications
Several promising research directions for 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride remain to be fully explored:
-
Development of structure-activity relationships through systematic modification
-
Investigation of potential neuroprotective or neurological applications
-
Exploration as a building block for novel chemical libraries
-
Evaluation as a component in advanced materials or sensors
Methodological Considerations
Future research involving 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride would benefit from:
-
Comprehensive spectroscopic characterization using modern analytical techniques
-
Computational studies to predict binding interactions with potential biological targets
-
Development of efficient, scalable synthetic routes
-
Systematic evaluation of biological activity using standardized assays
These methodological improvements would enhance the understanding of this compound and potentially reveal new applications in various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume